molecular formula C7H13NO B15254051 3-Amino-1-cyclobutylpropan-1-one

3-Amino-1-cyclobutylpropan-1-one

Cat. No.: B15254051
M. Wt: 127.18 g/mol
InChI Key: JYGMNVDNHSGOLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-cyclobutylpropan-1-one is an organic compound with the molecular formula C7H13NO It is a cyclobutane derivative with an amino group and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-cyclobutylpropan-1-one can be achieved through several methods. One common approach involves the alkylation of glycine equivalents with 1,2-electrophiles, followed by intramolecular cyclization of γ-substituted amino acid derivatives . Another method includes the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-cyclobutylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Formation of cyclobutyl ketones or carboxylic acids.

    Reduction: Formation of cyclobutyl alcohols.

    Substitution: Formation of substituted cyclobutyl derivatives.

Mechanism of Action

The mechanism of action of 3-Amino-1-cyclobutylpropan-1-one involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the cyclobutyl ring provides structural rigidity. These interactions can influence the compound’s biological activity and its potential as a therapeutic agent .

Comparison with Similar Compounds

    1-Aminocyclopropanecarboxylic acid: A structurally related compound with a cyclopropane ring.

    Cyclobutylamine: Another similar compound with a cyclobutyl ring and an amino group.

Uniqueness: 3-Amino-1-cyclobutylpropan-1-one is unique due to its combination of a cyclobutyl ring, an amino group, and a ketone functional group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

3-amino-1-cyclobutylpropan-1-one

InChI

InChI=1S/C7H13NO/c8-5-4-7(9)6-2-1-3-6/h6H,1-5,8H2

InChI Key

JYGMNVDNHSGOLT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)CCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.